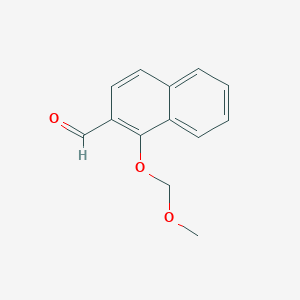
2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of methoxymethoxy and aldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with methoxymethyl chloride in the presence of a base to form 2-methoxymethoxy-naphthalene. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (DMF and POCl3) to yield 1-methoxymethoxy-2-naphthaldehyde.
Industrial Production Methods: Industrial production of 1-methoxymethoxy-2-naphthaldehyde typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products:
Oxidation: 1-Methoxymethoxy-2-naphthoic acid.
Reduction: 1-Methoxymethoxy-2-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a chemical probe for studying biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-methoxymethoxy-2-naphthaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. Additionally, the methoxymethoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparación Con Compuestos Similares
2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- can be compared with other similar compounds, such as:
2-Methoxy-1-naphthaldehyde: Similar structure but with the methoxy group in a different position, leading to different chemical properties and reactivity.
1-Methoxy-2-naphthaldehyde: Lacks the methoxymethoxy group, resulting in different solubility and reactivity.
2-Methoxymethoxy-1-naphthaldehyde: Similar structure but with the aldehyde group in a different position, affecting its chemical behavior.
The uniqueness of 1-methoxymethoxy-2-naphthaldehyde lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
73220-21-0 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
1-(methoxymethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-9-16-13-11(8-14)7-6-10-4-2-3-5-12(10)13/h2-8H,9H2,1H3 |
Clave InChI |
WXWHIUDPMSNHKY-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=CC2=CC=CC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


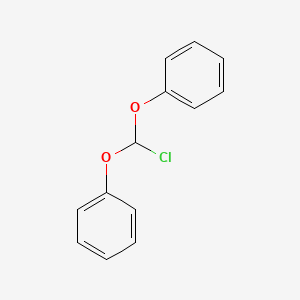
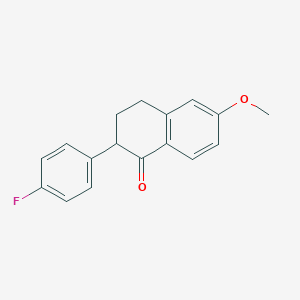
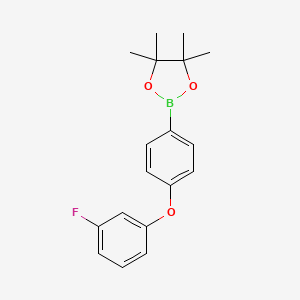
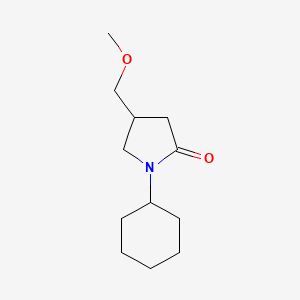
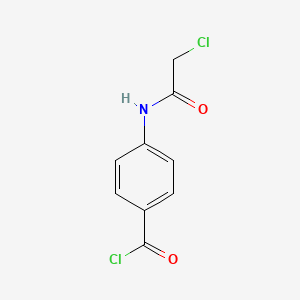
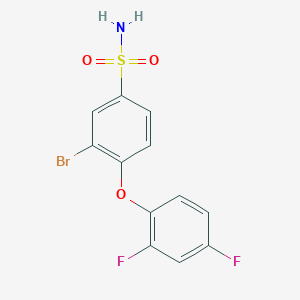
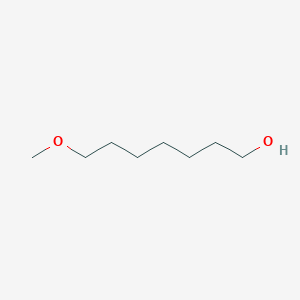
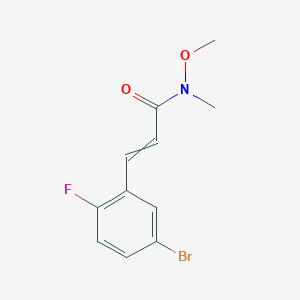
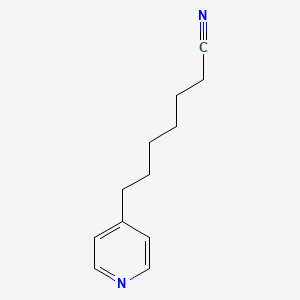
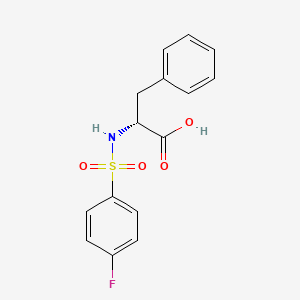
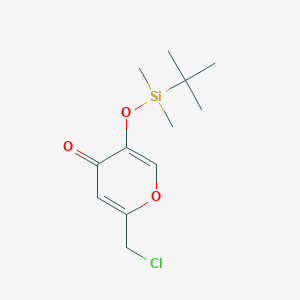
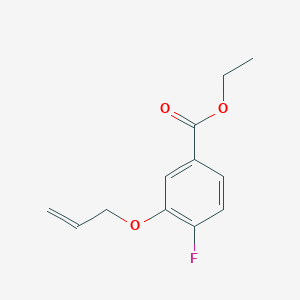
![methyl 2-(1-{4'-cyano-[1,1'-biphenyl]-4-yl}-1H-pyrrol-3-yl)acetate](/img/structure/B8411111.png)
![1-[3-Chloro-4-(2-furyl)phenyl]-4,4,4-trifluoro-1,3-butanedione](/img/structure/B8411116.png)
